molecular formula C6H6N4 B040477 2-Hydrazinylpyridine-4-carbonitrile CAS No. 913839-68-6

2-Hydrazinylpyridine-4-carbonitrile

Cat. No. B040477
M. Wt: 134.14 g/mol
InChI Key: PMRMKCHJLLVOQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Hydrazinylpyridine-4-carbonitrile and its derivatives have been synthesized through novel protocols. For example, Tranfić et al. (2011) detailed the synthesis of a structurally related derivative from 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile using a novel protocol (Tranfić et al., 2011). Similarly, Ershov et al. (2018) described the synthesis of 2-hydrazinylpyridine-3,4-dicarbonitriles from 2-chloropyridine-3,4-dicarbonitriles reacting with hydrazine hydrate (Ershov et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-hydrazinylpyridine-4-carbonitrile derivatives has been analyzed using various spectroscopic techniques. Tranfić et al. (2011) determined the structure of a related compound by X-ray diffraction, revealing supramolecular structures containing N-H⋯N and N-H⋯O hydrogen bonds, among others (Tranfić et al., 2011).

Chemical Reactions and Properties

2-Hydrazinylpyridine-4-carbonitrile undergoes various chemical reactions, forming a wide range of heterocyclic compounds. For instance, Ershov et al. (2018) discussed the condensation of 2-hydrazinylpyridine-3,4-dicarbonitriles with salicylaldehyde derivatives to afford corresponding hydrazones, demonstrating fluorescence sensitivity towards zinc ions (Ershov et al., 2018).

Scientific Research Applications

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 2-Hydrazinylpyridine-4-carbonitrile is used as a starting material in the synthesis of novel pyridine and fused pyridine derivatives . These derivatives have been found to exhibit various biological activities, making them of interest in the field of medicinal chemistry .
  • Methods of Application or Experimental Procedures: The compound is treated with formic acid, acetic acid/acetic anhydride, benzoyl chloride, and/or carbon disulfide to afford the corresponding triazolopyridine derivatives . Further transformation of the compound with different active methylene groups, such as acetyl acetone, diethylmalonate, ethyl cyanoacetate, ethyl benzoylacetate, and/or ethyl acetoacetate, produces pyridine–pyrazole hybrid derivatives .
  • Results or Outcomes: The newly synthesized compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The results revealed moderate to good binding energies of the ligands on the target protein. All the newly prepared products exhibited antimicrobial and antioxidant activity .

Safety And Hazards

The safety information for 2-Hydrazinylpyridine-4-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335, H351, H361 . The signal word is "Warning" .

properties

IUPAC Name

2-hydrazinylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-5-1-2-9-6(3-5)10-8/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRMKCHJLLVOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602708
Record name 2-Hydrazinylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinylpyridine-4-carbonitrile

CAS RN

913839-68-6
Record name 2-Hydrazinylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinylpyridine-4-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloropyridine-4-carbonitrile (20.0 g, 144 mmol) in 1-butanol (150 mL) was added 1 M solution of hydrazine hydrate in THF (303 mL, 303 mmol) dropwise at rt. It was then heated at 60° C. overnight. The mixture was concentrated, and the residue was purified by flash column chromatography (CH2Cl2/MeOH=20/1) to afford the title compound (3.5 g, 18%) as a white solid. [M+H] Calc'd for C6H6N4, 135. Found, 135.
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303 mL
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18%

Synthesis routes and methods II

Procedure details

20.0 g (144 mmol) of 2-chloroisonicotinonitrile are initially charged in 150 ml of 1-butanol, 303 ml (303 mmol) of a 1 M solution of hydrazine hydrate in THF are added and the mixture is heated for 16 h (bath temperature 110° C.). The mixture is concentrated and the residue is purified by flash chromatography on silica gel (mobile phase: dichloromethane/methanol 10:1).
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20 g
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150 mL
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